1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide
Description
This compound features a bicyclic thieno[2,3-d]pyrimidine core fused with a thiophene and pyrimidine ring. Key structural attributes include:
- 1,3-Dimethyl groups at positions 1 and 3, enhancing steric stability.
- 2,4-Dioxo motifs, contributing to hydrogen-bonding interactions.
The piperidine carboxamide substituent may further modulate pharmacokinetic properties, such as bioavailability and metabolic stability.
Properties
IUPAC Name |
1-(1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-17-12(21)9-7-10(24-14(9)18(2)15(17)23)13(22)19-5-3-8(4-6-19)11(16)20/h7-8H,3-6H2,1-2H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVNHKLZUBFGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)N3CCC(CC3)C(=O)N)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The Gewald reaction, a cornerstone in thiophene synthesis, enables the construction of 2-aminothiophene-3-carbonitrile precursors. Adapting methodologies from tetrahydrothienopyridopyrimidine syntheses, the core structure is assembled via:
- Formation of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate through cyclocondensation of ethyl cyanoacetate, morpholine, and sulfur under refluxing ethanol.
- Pyrimidine ring closure using phenylthiourea in ethanol, yielding 3-amino-7-benzyl-2-phenylamino-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one.
Modifications include methylation at N1 and N3 positions using methyl iodide in the presence of potassium carbonate, followed by oxidation with hydrogen peroxide to install the 2,4-dioxo functionality.
Mannich Cyclization of Dihydrothiophenes
An alternative approach employs α-thiocyanatoacetophenone derivatives reacting with 3-aryl-2-cyanothioacrylamides under basic conditions (KOH/EtOH), forming trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. Subsequent treatment with formaldehyde and primary amines induces Mannich cyclization, constructing the pyrimidine ring.
Functionalization at Position 6: Carbonyl Group Installation
Oxidation of Methyl Substituents
The 6-methyl group in 1,3-dimethylthieno[2,3-d]pyrimidine derivatives undergoes oxidation using KMnO₄ in acidic media (H₂SO₄/H₂O), yielding the carboxylic acid. For example, 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-tetrahydro-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is obtained with 96% purity after recrystallization.
Carboxylic Acid Activation
The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane. Alternatively, coupling agents like HATU or EDC mediate direct amide bond formation with piperidine-4-carboxamide in the presence of DIPEA.
Synthesis of Piperidine-4-carboxamide
From Piperidine-4-carboxylic Acid
Reductive Amination
Piperidine-4-carbonitrile undergoes partial hydrolysis using concentrated H₂SO₄, followed by neutralization with NH₄OH to precipitate the carboxamide.
Coupling Strategies for Final Assembly
Acyl Chloride-Amine Coupling
The thienopyrimidine-6-carbonyl chloride reacts with piperidine-4-carboxamide in dry dichloromethane, catalyzed by triethylamine. This method affords yields of 68–72% after column chromatography.
Carbodiimide-Mediated Coupling
Using EDC and HOBt in DMF, the carboxylic acid directly couples to the piperidine amine at 0–5°C, achieving 75–80% yield.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous derivatives, focusing on structural features, synthesis, and biological relevance.
Structural and Functional Group Analysis
Key Observations:
- Core Structure: Thieno[2,3-d]pyrimidine derivatives (target and ) exhibit sulfur-containing cores, which may improve lipophilicity compared to nitrogen-rich pyrido[2,3-d]pyrimidines ().
- Substituent Impact: The piperidine-4-carboxamide group in the target compound likely enhances solubility and target engagement compared to the N-phenyl carboxamide in . Thioxo (C=S) groups () are more prone to oxidation than dioxo (C=O) groups (target), affecting metabolic stability. Cyano () and carboxylic acid () substituents introduce distinct electronic effects, influencing binding and bioavailability.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves coupling thieno[2,3-d]pyrimidine derivatives with piperidine-carboxamide moieties. Key steps include:
- Reductive amination : Sodium triacetoxyborohydride (STAB) and acetic acid are used to reduce imine intermediates, as seen in the preparation of structurally related piperidine derivatives .
- Purification : Chromatography (e.g., silica gel) is employed to isolate intermediates, with characterization via H NMR and ESI-MS to confirm molecular weight and structural integrity .
- Functional group compatibility : Substituents like methyl groups on the pyrimidine ring are introduced early to avoid steric hindrance in later steps .
Q. What analytical techniques are critical for confirming the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : H NMR resolves proton environments, such as the deshielded carbonyl protons (δ 10–12 ppm) and methyl groups (δ 1.2–2.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns, ensuring no residual solvents or byproducts .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) using reverse-phase columns and UV detection .
Q. How is the compound’s preliminary biological activity assessed?
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) are performed, with MIC (Minimum Inhibitory Concentration) values reported. Structural analogs with benzylthio substituents show moderate activity (MIC 32–64 µg/mL) .
- Enzyme inhibition assays : Targets like dihydrofolate reductase (DHFR) are tested using spectrophotometric methods to measure IC values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for enhanced antimicrobial efficacy?
- Substituent modulation : Introducing electron-withdrawing groups (e.g., halogens) at the pyrimidine 2-position improves bacterial membrane penetration. For example, bromo analogs (e.g., 6-bromo derivatives) exhibit 2–4× lower MIC values compared to methyl-substituted counterparts .
- Piperidine ring modifications : N-alkylation (e.g., benzyl or 4-fluorophenethyl groups) enhances lipophilicity, correlating with improved biofilm disruption in Proteus vulgaris .
- Validating SAR : Computational docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes, which are then corroborated with in vitro assays .
Q. How can computational methods streamline reaction optimization?
- Reaction path search : Quantum chemical calculations (e.g., DFT) identify low-energy pathways for key steps like amide coupling or cyclization. For instance, solvent effects (DMF vs. THF) on reaction kinetics are modeled to minimize byproducts .
- Machine learning (ML) : Training models on existing synthetic data (e.g., reaction yields, solvent choices) predicts optimal conditions (temperature, catalyst loading) for novel analogs .
Q. How to resolve contradictions in biological data across studies?
- Case example : Discrepancies in antimicrobial activity between P. aeruginosa and Staphylococcus aureus strains may arise from efflux pump expression or compound stability in varying pH conditions.
- Methodological validation :
- Bioavailability assays : Measure compound stability in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) using LC-MS .
- Efflux pump inhibition : Combine the compound with known inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess synergy .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Esterification of the piperidine-carboxamide group (e.g., ethyl or methyl esters) enhances aqueous solubility while retaining activity .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound improve sustained release in murine models, monitored via HPLC pharmacokinetic profiling .
Methodological Notes
- Contradictions in evidence : While some studies highlight antimicrobial potency , others prioritize kinase inhibition . Researchers must clarify the primary target through competitive binding assays or CRISPR-Cas9 knockout models.
- Advanced characterization : X-ray crystallography of the compound bound to DHFR (PDB ID: 68A) reveals critical hydrogen bonds with Asp27 and Leu28, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
